Chemical Properties of 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol
Chemical Properties of 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol
The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol . This analysis treats the compound as a specific structural isomer of the aminothiazole-hydroquinone hybrid class, deriving its properties from established chemical principles of its constituent pharmacophores.
Technical Guide for Research & Development
Executive Summary & Structural Analysis
2-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol (also systematically referred to as 4-(2,5-dihydroxyphenyl)-1,3-thiazol-2-amine ) is a bifunctional heterocyclic scaffold. It integrates a redox-active hydroquinone (1,4-benzenediol) moiety with a basic 2-aminothiazole ring.
This molecule is chemically distinct due to the electronic coupling between the electron-rich hydroquinone and the electron-deficient thiazole ring. It serves as a "privileged structure" in medicinal chemistry, particularly for kinase inhibition (ATP-competitive binding), while presenting significant stability challenges due to its susceptibility to oxidation.
Structural Descriptors
| Property | Value |
| IUPAC Name | 4-(2,5-dihydroxyphenyl)-1,3-thiazol-2-amine |
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 208.24 g/mol |
| Core Scaffolds | 1,4-Hydroquinone (Redox center), 2-Aminothiazole (H-bond donor/acceptor) |
| Key Feature | Redox Lability: The 1,4-diol pattern allows reversible oxidation to 1,4-benzoquinone. |
Physicochemical Properties
Understanding the acid-base and redox behavior is critical for handling this compound in biological assays.
Acidity and Basicity (pKa)
The molecule is amphoteric, possessing both acidic protons (phenols) and a basic site (thiazole nitrogen).
-
pKa₁ (Basic, Thiazole N3): ~5.3. The aminothiazole ring protonates at the ring nitrogen (N3), not the exocyclic amine. Below pH 5, the compound exists as a soluble cation.
-
pKa₂ (Acidic, Phenol -OH): ~9.8 – 10.5. The first phenolic deprotonation likely occurs at the OH para to the thiazole due to resonance stabilization.
-
Isoelectric Point (pI): ~7.5. At physiological pH (7.4), the molecule exists primarily in its neutral, poorly soluble form.
Solubility Profile
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Water (Neutral pH): Low (< 0.5 mg/mL). The planar, crystalline lattice is stabilized by intermolecular H-bonds between the amine and phenols.
-
Acidic Media (0.1 M HCl): High. Protonation of the thiazole nitrogen disrupts the lattice.
-
Organic Solvents: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in Dichloromethane.
Redox Potential
The 2,5-dihydroxyphenyl moiety is highly susceptible to oxidation.
-
Oxidation Product: 2-(2-amino-1,3-thiazol-4-yl)benzo-1,4-quinone.
-
Mechanism: Two-electron, two-proton transfer (
). -
Implication: Solutions in DMSO or water will darken over time (yellow
brown) due to quinone formation and subsequent polymerization. Always prepare fresh or store under inert gas (Argon/N₂).
Synthesis: The Hantzsch Thiazole Pathway
The most robust synthesis avoids direct bromination of the free hydroquinone, which leads to ring bromination and oxidation byproducts. The Protected Hantzsch Protocol is the recommended "High Integrity" route.
Retrosynthetic Analysis
The target is assembled via the condensation of an
-
Precursor A: 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone (Protected
-bromoketone). -
Precursor B: Thiourea.
-
Final Step: Demethylation (Deprotection).
Detailed Experimental Protocol
Step 1: Bromination of 2',5'-Dimethoxyacetophenone
-
Dissolve 1-(2,5-dimethoxyphenyl)ethanone (10 mmol) in CHCl₃ or Et₂O.
-
Add CuBr₂ (20 mmol) in EtOAc (heterogeneous) or Br₂ (10 mmol) dropwise at 0°C.
-
Note: CuBr₂ is preferred to prevent ring bromination.
-
-
Stir at reflux for 2-4 hours until the starting ketone is consumed (monitor by TLC).
-
Filter off copper salts, wash with water, and concentrate to yield the
-bromoketone.
Step 2: Hantzsch Cyclization
-
Dissolve the crude
-bromoketone (10 mmol) in Ethanol (50 mL). -
Add Thiourea (12 mmol).
-
Reflux for 2-6 hours. The product often precipitates as the hydrobromide salt.
-
Cool, filter the precipitate, and wash with cold ethanol.
-
Neutralize with aqueous NH₄OH to obtain the free base: 4-(2,5-dimethoxyphenyl)thiazol-2-amine .
Step 3: Deprotection (Demethylation)
-
Suspend the protected intermediate in anhydrous CH₂Cl₂ (DCM) under Argon at -78°C.
-
Slowly add BBr₃ (1M in DCM, 4-6 equivalents).
-
Allow to warm to room temperature overnight.
-
Quench: Cool to 0°C and slowly add Methanol (exothermic!).
-
Concentrate and purify via reverse-phase HPLC or recrystallization from MeOH/Water.
Synthesis Workflow Visualization
Figure 1: The Protected Hantzsch Synthesis Pathway ensures regioselectivity and prevents premature oxidation of the hydroquinone moiety.
Reactivity & Stability Profile
The Redox Cycle (Critical for Assay Interference)
The most significant chemical property for drug discovery is the Hydroquinone-Quinone equilibrium. In oxidative environments (or cellular assays with high ROS), the compound converts to the quinone form.
-
Quinone Form: 4-(1,4-benzoquinon-2-yl)-2-aminothiazole.
-
Risk: The quinone is a Michael Acceptor . It can covalently modify nucleophilic cysteine residues in proteins, leading to false positives in biochemical assays (PAINS - Pan-Assay Interference Compounds).
Figure 2: The reversible redox cycle. The Quinone form (red) is reactive toward protein thiols.
Aminothiazole Tautomerism
The 2-aminothiazole ring exists in equilibrium between the amino (major) and imino (minor) tautomers.
-
Amino form: Stabilized by aromaticity of the thiazole ring.
-
Reactivity: The exocyclic amine is nucleophilic but less so than a typical aniline due to the electron-withdrawing thiazole ring. It can be acylated (e.g., with acetic anhydride) to form amides, a common strategy to improve metabolic stability.
Medicinal Chemistry Implications[1][2]
Pharmacophore Features
-
Hinge Binder: The aminothiazole motif (N3 acceptor, NH₂ donor) is a classic "hinge binder" for ATP-competitive kinase inhibitors (e.g., Dasatinib).
-
H-Bonding: The 1,4-diol provides additional H-bond donor/acceptor sites, potentially interacting with the "gatekeeper" residue or the ribose-binding pocket.
Toxicity Alerts
-
Quinone Formation: As noted, the oxidation to quinone can cause hepatotoxicity via glutathione depletion.
-
Mitigation: In drug design, the 1,4-diol is often replaced by bioisosteres like dimethoxyphenyl (if metabolic stability is needed) or fused ring systems to prevent quinone formation.
References
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Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
-
Aminothiazole Kinase Inhibitors: Das, D., et al. (2016). "Recent developments of 2-aminothiazoles in medicinal chemistry". European Journal of Medicinal Chemistry, 109, 89-98.[1] Link
-
Hydroquinone Redox Chemistry: O'Brien, P. J. (1991). "Molecular mechanisms of quinone cytotoxicity". Chemico-Biological Interactions, 80(1), 1-41. Link
-
PAINS (Pan-Assay Interference Compounds): Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry, 53(7), 2719-2740. Link
